molecular formula C24H27ClF3N5O4S B10819840 Nvs-malt1

Nvs-malt1

Cat. No. B10819840
M. Wt: 574.0 g/mol
InChI Key: NVGROBHDOYRPAN-FPTDNZKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NVS-MALT1 involves a structure-guided medicinal chemistry approach. The compound is designed to bind specifically to the active site of MALT1, inhibiting its proteolytic activity. The synthetic route typically involves the use of substrate-mimetic compounds that are pharmacologically tractable and irreversible .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and efficacy. The process involves large-scale synthesis using optimized reaction conditions to achieve the desired yield and quality. The compound is then subjected to rigorous quality control measures to confirm its chemical structure and biological activity .

Chemical Reactions Analysis

Types of Reactions: NVS-MALT1 primarily undergoes inhibition reactions where it binds to the active site of MALT1, preventing its proteolytic activity. This inhibition can lead to various downstream effects, including the suppression of NF-κB signaling .

Common Reagents and Conditions: The inhibition reaction typically involves the use of specific chemical inhibitors like MI-2, which target the proteolytic activity of MALT1. The reaction conditions are optimized to ensure maximum binding affinity and specificity .

Major Products Formed: The major product formed from the inhibition reaction is the inactive MALT1 complex, which is unable to participate in the NF-κB signaling pathway. This leads to the suppression of various cellular processes that are dependent on MALT1 activity .

properties

Molecular Formula

C24H27ClF3N5O4S

Molecular Weight

574.0 g/mol

IUPAC Name

N-[(1S)-1-[4-[[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]amino]phenyl]-2,2,2-trifluoroethyl]-N-methyl-1,1-dioxothiane-4-carboxamide

InChI

InChI=1S/C24H27ClF3N5O4S/c1-14(37-3)21-18(13-29-20-12-19(25)31-33(20)21)30-17-6-4-15(5-7-17)22(24(26,27)28)32(2)23(34)16-8-10-38(35,36)11-9-16/h4-7,12-14,16,22,30H,8-11H2,1-3H3/t14-,22-/m0/s1

InChI Key

NVGROBHDOYRPAN-FPTDNZKUSA-N

Isomeric SMILES

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)[C@@H](C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC

Canonical SMILES

CC(C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)C(C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC

Origin of Product

United States

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